

# Application Note: Comprehensive Characterization of 3-Bromo-4-isobutoxybenzoic Acid

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## Compound of Interest

Compound Name: *3-Bromo-4-isobutoxybenzoic acid*

CAS No.: 881583-05-7

Cat. No.: B185380

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## Introduction

**3-Bromo-4-isobutoxybenzoic acid** is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. As with any novel compound intended for high-stakes applications, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This document provides a comprehensive guide to the analytical methodologies for the complete characterization of **3-Bromo-4-isobutoxybenzoic acid**, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established analytical principles.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its analytical characterization. These properties dictate the choice of solvents for sample preparation, the design of chromatographic methods, and the interpretation of spectral data.

Property	Value	Source/Justification
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrO <sub>2</sub>	PubChem CID 44828532[1]
Molecular Weight	257.12 g/mol	PubChem CID 44828532[1]
IUPAC Name	3-bromo-4-(2-methylpropoxy)benzoic acid	PubChem CID 44828532
CAS Number	1131615-07-0	Guidechem[2]
Melting Point	Estimated: 150-170 °C	Based on related compounds such as 3-Bromo-4-methylbenzoic acid (200-202 °C) and 3-Bromo-4-methoxybenzoic acid (210-212 °C). The isobutoxy group may lead to a slightly lower melting point compared to the smaller substituents.
Boiling Point	Not available	Expected to be high and likely to decompose upon boiling at atmospheric pressure.
Solubility	Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and ethyl acetate.	The carboxylic acid group provides some polarity and potential for hydrogen bonding, leading to slight aqueous solubility. The bulky isobutoxy group and the bromine atom increase lipophilicity, ensuring good solubility in common organic solvents.
Appearance	White to off-white crystalline solid.	Typical appearance for many benzoic acid derivatives.

## Spectroscopic Characterization

Spectroscopic techniques provide unambiguous confirmation of the chemical structure of **3-Bromo-4-isobutoxybenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For **3-Bromo-4-isobutoxybenzoic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential.

Predicted  $^1\text{H}$  NMR Spectrum (500 MHz,  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10-12	Singlet (broad)	1H	-COOH	The acidic proton of the carboxylic acid is typically a broad singlet in this region.
~8.2	Doublet	1H	Ar-H	Aromatic proton ortho to the carboxylic acid group and meta to the bromine. Deshielded by the electron-withdrawing carboxylic acid.
~7.9	Doublet of doublets	1H	Ar-H	Aromatic proton meta to both the carboxylic acid and the isobutoxy group.
~7.0	Doublet	1H	Ar-H	Aromatic proton ortho to the isobutoxy group and meta to the carboxylic acid. Shielded by the electron-donating isobutoxy group.

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~3.8	Doublet	2H	-OCH <sub>2</sub> -	Methylene protons of the isobutoxy group, split by the adjacent methine proton.
~2.1	Multiplet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methine proton of the isobutoxy group.
~1.0	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methyl protons of the isobutoxy group, appearing as a doublet due to coupling with the methine proton.[3]

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Predicted <sup>13</sup>C NMR Spectrum (125 MHz, CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~170	-COOH	Carbonyl carbon of the carboxylic acid.
~158	Ar-C-O	Aromatic carbon attached to the isobutoxy group.
~135	Ar-C-Br	Aromatic carbon attached to the bromine atom.
~132	Ar-CH	Aromatic methine carbon.
~125	Ar-C-COOH	Aromatic carbon attached to the carboxylic acid group.
~115	Ar-CH	Aromatic methine carbon.
~112	Ar-CH	Aromatic methine carbon.
~75	-OCH <sub>2</sub> -	Methylene carbon of the isobutoxy group.
~28	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methine carbon of the isobutoxy group.
~19	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methyl carbons of the isobutoxy group.

#### Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-4-isobutoxybenzoic acid** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature. Standard pulse programs should be used.

- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the  $^1\text{H}$  NMR signals.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum (Electron Ionization - EI):

- **Molecular Ion ( $M^+$ ):** A prominent peak should be observed at  $m/z$  256 and 258 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).<sup>[5]</sup>
- **Key Fragments:**
  - $[\text{M} - \text{C}_4\text{H}_9]^+$ : Loss of the isobutyl group ( $m/z$  199/201).
  - $[\text{M} - \text{OC}_4\text{H}_9]^+$ : Loss of the isobutoxy group ( $m/z$  183/185).
  - $[\text{M} - \text{COOH}]^+$ : Loss of the carboxylic acid group ( $m/z$  211/213).
  - $\text{C}_4\text{H}_9^+$ : Isobutyl cation ( $m/z$  57).

Protocol for GC-MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 100  $\mu\text{g}/\text{mL}$ ) in a volatile organic solvent such as methanol or ethyl acetate.
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
- **GC Conditions:**
  - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  - **Injector Temperature:** 250  $^\circ\text{C}$ .

- Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.
  - Ion Source Temperature: 230 °C.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorptions (KBr pellet or ATR):

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch of the carboxylic acid.
~1700	Strong	C=O stretch of the carboxylic acid.
~1600, ~1480	Medium	C=C stretches of the aromatic ring.
~1250	Strong	C-O stretch of the ether linkage.
~1050	Medium	C-Br stretch.

Protocol for FTIR Analysis:

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Collect the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

## Chromatographic Analysis

Chromatographic methods are essential for determining the purity of **3-Bromo-4-isobutoxybenzoic acid** and for quantitative analysis.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity assessment and quantification of non-volatile or thermally labile compounds like benzoic acid derivatives.[6]

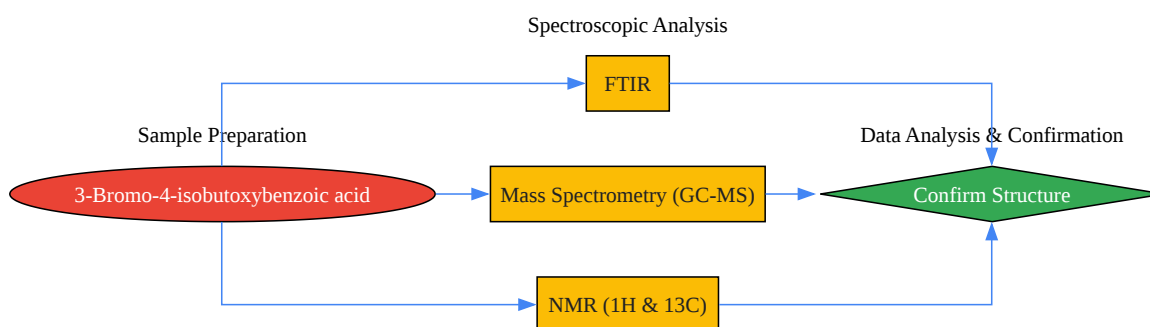
Protocol for HPLC Analysis:

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Instrumentation: A standard HPLC system with a UV detector.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ).
  - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection: UV at 254 nm.

- Data Analysis:
  - Purity: Determine the area percentage of the main peak relative to the total area of all peaks.
  - Quantification: Use an external standard calibration curve prepared with a certified reference standard of **3-Bromo-4-isobutoxybenzoic acid**.

## Experimental Workflows

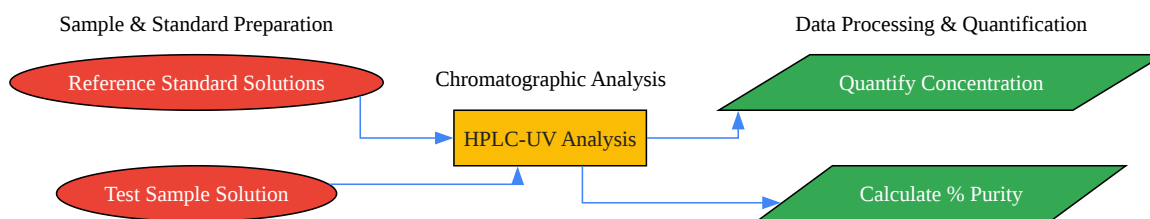
### Workflow for Structural Elucidation



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Caption: Workflow for the structural elucidation of **3-Bromo-4-isobutoxybenzoic acid**.

### Workflow for Purity Determination



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Caption: Workflow for purity determination and quantification of **3-Bromo-4-isobutoxybenzoic acid**.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **3-Bromo-4-isobutoxybenzoic acid**. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently verify the identity, purity, and concentration of this compound, ensuring the integrity of their research and development activities. The provided protocols serve as a validated starting point and can be further optimized based on specific laboratory instrumentation and requirements.

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